molecular formula C16H23NO2 B2448806 N-(2-methylpropyl)-4-phenyloxane-4-carboxamide CAS No. 836665-71-5

N-(2-methylpropyl)-4-phenyloxane-4-carboxamide

Cat. No.: B2448806
CAS No.: 836665-71-5
M. Wt: 261.365
InChI Key: WPBDVSQLBFLPPC-UHFFFAOYSA-N
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Description

“N-(2-Methylpropyl)acetamide” is a compound that belongs to the class of organic compounds known as acetamides . These are organic compounds with the general formula RNHC(=O)CH3, where R= organyl group .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and the conditions under which it is reacted. Without specific information on “N-(2-methylpropyl)-4-phenyloxane-4-carboxamide”, it’s difficult to predict its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods, including spectroscopy, chromatography, and thermal analysis .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This information is often obtained through biological testing and experimentation .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies and are often summarized in a material safety data sheet .

Future Directions

The future directions for a compound often depend on its potential applications. For example, a compound with promising properties might be further studied for use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

N-(2-methylpropyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13(2)12-17-15(18)16(8-10-19-11-9-16)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBDVSQLBFLPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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